Astragaloside - 17429-69-5

Astragaloside

Catalog Number: EVT-337682
CAS Number: 17429-69-5
Molecular Formula: C28H32O17
Molecular Weight: 640.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Astragaloside refers to a group of saponins found in the Astragalus membranaceus plant, a herb traditionally used in Chinese medicine. [] Astragalosides are classified as triterpenoid saponins, characterized by a triterpene core structure linked to sugar moieties. [] Within this family, various specific compounds exist, including Astragaloside I, II, III, and IV, each with potential unique properties. []

In scientific research, astragalosides have garnered attention for their diverse bioactivities. These compounds have been investigated for their potential roles in immunomodulation, antioxidation, and neuroprotection. [] Studies have explored the effects of astragalosides on a variety of cellular processes and disease models, offering insights into their potential therapeutic applications.

Synthesis Analysis
  • Directional oxidation: This method involves the selective oxidation of alcoholic hydroxyl groups in astragaloside molecules to carboxyl groups, resulting in astragaloside acid. This process aims to increase the water solubility of astragaloside, potentially enhancing its bioavailability. []
  • Liposomal encapsulation: Astragaloside IV, for instance, has been incorporated into liposomes to improve its delivery and therapeutic efficacy. [] This method can enhance solubility, stability, and targeted delivery of astragalosides.
Molecular Structure Analysis

The molecular structure of astragalosides, as triterpenoid saponins, consists of a triterpene core structure, specifically cycloartane-type, with various sugar moieties attached. [] The number and type of sugar molecules, along with their position of attachment, contribute to the unique properties of each astragaloside compound.

Mechanism of Action
  • Inhibition of NF-κB and MAPK signaling: Astragaloside IV has been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK pathways in human bronchial epithelial cells. []
  • Modulation of TGF-β1/Smad signaling: Astragaloside has been implicated in inhibiting hepatic fibrosis by regulating the TGF-β1/Smad signaling pathway, influencing the activation of hepatic stellate cells (HSCs). []
  • Regulation of NKG2D and IFN-γ in NK cells: Astragaloside III has demonstrated an ability to enhance the anti-tumor response of natural killer (NK) cells by elevating the expression of NKG2D and IFN-γ. []
  • Inhibition of B7-H3: Astragaloside IV has been shown to enhance the sensitivity of non-small cell lung cancer cells to cisplatin through the inhibition of B7-H3, a protein associated with immune regulation. []
Applications
  • Cardiovascular Health: Studies suggest astragaloside IV may protect against acute myocardial infarction, improve hemodynamic function, and alleviate cardiac hypertrophy. [, , ]
  • Cancer Treatment: Research has shown that astragalosides, particularly astragaloside IV, exhibit anti-tumor properties in various cancers, including gastric cancer, colorectal cancer, and hepatocellular carcinoma. [, , ]
  • Neuroprotection: Astragaloside IV has demonstrated potential in protecting against cerebral ischemic damage and may offer therapeutic benefits in conditions like Alzheimer’s disease. [, , ]
  • Pulmonary Health: Astragaloside IV has been investigated for its role in attenuating lung injury and inflammation, particularly in the context of hemorrhagic shock and resuscitation. []
  • Kidney Health: Research suggests astragaloside IV can improve renal function and protect podocytes, potentially offering benefits in conditions like diabetic nephropathy and adriamycin-induced nephropathy. []
  • Immune Modulation: Astragaloside III has been shown to enhance the antitumor response of NK cells, highlighting its potential in boosting immune function. []

Astragaloside IV

    Compound Description: Astragaloside IV is a natural saponin and the most important bioactive component of Radix Astragali []. It exhibits various pharmacological activities, including anti-inflammation, anti-cancer, immunoregulatory properties [, , , , , , , , , , ], cardioprotection [, , ] and neuroprotection [, ]. Astragaloside IV has shown promising effects in preclinical studies for treating conditions such as cardiovascular diseases [, , , , ], diabetic nephropathy [], liver fibrosis [], acute myocardial infarction [], obesity-related nephropathy [], and chemotherapy-induced anemia []. It is also being investigated as a potential therapeutic agent for COVID-19 due to its anti-inflammatory and antioxidant properties [].

Atractylenolide I

    Compound Description: Atractylenolide I is a primary active component of Atractylodes macrocephala, a herb frequently used in traditional Chinese medicine alongside Astragalus membranaceus []. It possesses anti-inflammatory and immunomodulatory activities.

    Relevance: Atractylenolide I is studied in conjunction with Astragaloside IV, particularly in the context of the traditional Chinese medicine prescription Yu-ping-feng, which combines Astragalus membranaceus and Atractylodes macrocephala []. The pharmacokinetic interaction between these two compounds is highlighted, suggesting a potential synergistic effect in enhancing the bioavailability of Astragaloside IV [].

Prim-O-Glucosylcimifugin

    Compound Description: Prim-O-Glucosylcimifugin is a major medicinal component of Saposhnikovia divaricata, another herb often used with Astragalus membranaceus in traditional Chinese medicine formulations like Yu-ping-feng [].

    Relevance: Similar to Atractylenolide I, Prim-O-Glucosylcimifugin is investigated in combination with Astragaloside IV to understand the pharmacokinetic interactions between the components of the Yu-ping-feng prescription []. This highlights the complexity of herbal medicine formulations and the potential for interactions between their constituents to influence the overall therapeutic effect.

Astragaloside III

    Compound Description: Astragaloside III, another saponin found in Astragalus membranaceus, exhibits a similar structure to both Astragaloside and Astragaloside IV []. It displays anti-tumor activity, particularly in colon cancer, by enhancing the immune response of natural killer (NK) cells and increasing their cytotoxic activity against tumor cells [].

    Relevance: The structural similarity between Astragaloside III and Astragaloside suggests they might share similar pharmacological activities [, ]. While the studies primarily focus on Astragaloside IV, the inclusion of Astragaloside III emphasizes the diverse pharmacological potential within the Astragaloside family of compounds.

Astragaloside Acid

    Compound Description: Astragaloside acid is a water-soluble derivative of astragaloside, synthesized to improve the poor water solubility of the parent compound [Astragaloside] and enhance its bioavailability []. This derivative demonstrates protective effects against hypoxia-induced injuries in cardiac muscle cells, suggesting its potential for treating cardiovascular diseases [].

    Relevance: As a derivative of Astragaloside, Astragaloside acid directly addresses the limitations of Astragaloside's poor water solubility, which affects its bioavailability and potential for development as a single-component medicine []. This modification highlights the potential for chemical derivatization to enhance the pharmacological properties of natural compounds like Astragaloside.

LS-102 (Astragaloside Formic Acid)

    Compound Description: LS-102, also known as Astragaloside formic acid, represents another water-soluble derivative of Astragaloside IV, designed to improve bioavailability compared to the parent compound [Astragaloside IV] []. It shows promising results in ameliorating obesity-related nephropathy, attributed to its ability to regulate inflammation and pathological changes, potentially through its actions on macrophages in perirenal adipose tissue [].

    Relevance: LS-102, as a derivative, highlights the ongoing efforts to enhance the therapeutic efficacy of Astragaloside IV by addressing its inherent limitations, such as low water solubility and bioavailability []. This modification allows for improved pharmacokinetic properties and potentially enhanced therapeutic outcomes.

Properties

CAS Number

17429-69-5

Product Name

Astragaloside

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C28H32O17

Molecular Weight

640.5 g/mol

InChI

InChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1

InChI Key

GPZLFWVUSQREQH-QDYVESOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Synonyms

Isorhamnetin 3-O-gentiobioside; Isorhamnetin 3-O-β-gentiobioside; Isorhamnetin 3-gentiobioside;

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.